REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[CH:18]=[CH:17][C:9]2[O:10][CH2:11][C:12]([CH3:16])([CH3:15])[CH2:13][O:14][C:8]=2[CH:7]=1)=O)C.[H-].C([Al+]CC(C)C)C(C)C.O.Cl>C1COCC1.C1(C)C=CC=CC=1>[CH3:15][C:12]1([CH3:16])[CH2:11][O:10][C:9]2[CH:17]=[CH:18][C:6]([CH2:4][OH:3])=[CH:7][C:8]=2[O:14][CH2:13]1 |f:1.2|
|
Name
|
3,3-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylic acid ethyl ester
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=CC2=C(OCC(CO2)(C)C)C=C1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
is stirred 1 h at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
cooled to −30° C.
|
Type
|
CUSTOM
|
Details
|
to RT
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
CUSTOM
|
Details
|
The ether layer is collected
|
Type
|
WASH
|
Details
|
washed with H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(COC2=C(OC1)C=CC(=C2)CO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.25 g | |
YIELD: CALCULATEDPERCENTYIELD | 96.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |